

# Head-to-Head Comparison: PF-07054894 and GSK1605786A in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-07054894 |           |
| Cat. No.:            | B10856555   | Get Quote |

In the landscape of targeted therapies for inflammatory diseases, two molecules, **PF-07054894** and GSK1605786A (also known as vercirnon), have emerged as significant research subjects. Both are orally bioavailable small molecules designed to modulate the immune system by targeting chemokine receptors. However, they differ fundamentally in their primary targets and, consequently, their therapeutic applications and clinical development paths. This guide provides a detailed, data-supported comparison of these two compounds for researchers, scientists, and drug development professionals.

At a Glance: Key Differentiators

| Feature                       | PF-07054894                                                 | GSK1605786A (Vercirnon)                                                                   |
|-------------------------------|-------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Primary Target                | C-C Chemokine Receptor 6 (CCR6)                             | C-C Chemokine Receptor 9 (CCR9)                                                           |
| Primary Ligand                | CCL20                                                       | CCL25                                                                                     |
| Therapeutic Hypothesis        | Inhibition of Th17 cell migration to sites of inflammation. | Inhibition of T-cell trafficking to the gut.                                              |
| Primary Indication(s) Studied | Ulcerative Colitis, Psoriasis                               | Crohn's Disease, Celiac<br>Disease                                                        |
| Clinical Development Status   | Phase I trials for ulcerative colitis.[1]                   | Phase III trial (SHIELD-1) for<br>Crohn's disease did not meet<br>primary endpoint.[2][3] |



## Mechanism of Action: Targeting Distinct Chemokine Pathways

**PF-07054894** is a potent and selective antagonist of CCR6.[4][5] The CCR6 receptor and its exclusive ligand, CCL20, play a crucial role in the migration of pathogenic T helper 17 (Th17) cells and other immune cells to sites of inflammation.[1][6] By blocking the CCR6-CCL20 axis, **PF-07054894** is hypothesized to reduce the accumulation of inflammatory cells in tissues, thereby mitigating disease processes in autoimmune conditions like inflammatory bowel disease and psoriasis.[7][8]

GSK1605786A is a selective and potent antagonist of CCR9.[9][10] The CCR9 receptor and its ligand, CCL25, are key regulators of lymphocyte trafficking specifically to the small intestine. [11][12] The therapeutic rationale for GSK1605786A was to ameliorate gut inflammation by preventing the migration of pathogenic T-cells into the intestinal tissue, making it a targeted therapy for conditions like Crohn's disease.[11][12]

Signaling Pathway of CCR6 and Inhibition by PF-07054894





Click to download full resolution via product page

Caption: CCR6 signaling pathway and its antagonism by PF-07054894.

Signaling Pathway of CCR9 and Inhibition by GSK1605786A





Click to download full resolution via product page

Caption: CCR9 signaling pathway and its antagonism by GSK1605786A.

### In Vitro Pharmacology: Potency and Selectivity

Both molecules exhibit high potency and selectivity for their respective targets in in vitro assays.



| Parameter               | PF-07054894                                                                                              | GSK1605786A (Vercirnon)                                                              |
|-------------------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Target                  | CCR6                                                                                                     | CCR9                                                                                 |
| In Vitro Potency (IC50) | 5.7 nM (CCR6-mediated chemotaxis)[4]                                                                     | 3.4 nM (Chemotaxis on Molt-4 cells)[9] 5.4 nM (Ca2+ mobilization on Molt-4 cells)[9] |
| Selectivity             | Functionally selective for CCR6 with at least 50-fold selectivity over CCR7 and 150-fold over CXCR2.[13] | Highly selective for CCR9, with IC50s >10 μM for CCR1-12 and CX3CR1-7.[9]            |

## Experimental Protocols Chemotaxis Assay (General Protocol)

A standard in vitro method to assess the potency of chemokine receptor antagonists is the chemotaxis assay.

Experimental Workflow for Chemotaxis Assay





Click to download full resolution via product page

Caption: Generalized workflow for an in vitro chemotaxis assay.

Detailed Steps:



- Cell Preparation: Isolate primary T-cells from human peripheral blood or use a cell line endogenously expressing the target receptor (e.g., Molt-4 cells for CCR9).[9]
- Antagonist Incubation: Pre-incubate the cells with a range of concentrations of the antagonist (PF-07054894 or GSK1605786A) for a specified time (e.g., 1 hour).[4]
- Transwell Setup: Place the pre-incubated cells in the upper chamber of a transwell plate, which has a porous membrane.
- Chemokine Gradient: Add the corresponding chemokine ligand (CCL20 for CCR6 or CCL25 for CCR9) to the lower chamber to create a chemotactic gradient.
- Migration: Incubate the plate for a period (e.g., 1.5-3 hours) to allow the cells to migrate through the membrane towards the chemokine.
- Quantification: Collect the migrated cells from the lower chamber and quantify them using methods such as flow cytometry or a cell viability assay.
- Data Analysis: Plot the percentage of inhibition of cell migration against the antagonist concentration to determine the IC50 value.

### In Vivo and Clinical Development

The in vivo efficacy and clinical development pathways for **PF-07054894** and GSK1605786A have diverged significantly.

#### PF-07054894:

- Preclinical: In a mouse model of skin inflammation induced by interleukin-23, oral
  administration of PF-07054894 was shown to be efficacious.[4] In naïve cynomolgus
  monkeys, oral dosing led to an increase in circulating CCR6+ T cells, suggesting blockade of
  their homeostatic migration from blood to tissues.[4][13]
- Clinical: PF-07054894 has advanced to clinical trials, with a Phase I study initiated for the treatment of ulcerative colitis.[1][6]

GSK1605786A (Vercirnon):



- Preclinical: In the TNFΔARE mouse model of intestinal inflammation, GSK1605786A demonstrated a protective effect, ameliorating the severity of inflammation.[9]
- Clinical: GSK1605786A progressed to Phase III clinical trials for moderate-to-severe Crohn's disease.[11] However, the SHIELD-1 study, the first of four planned Phase III trials, did not meet its primary endpoint of clinical response or the key secondary endpoint of clinical remission at 12 weeks.[2][3] This result was a significant setback for the development of this compound.

## **Summary and Outlook**

**PF-07054894** and GSK1605786A are both potent and selective chemokine receptor antagonists that have been evaluated for the treatment of inflammatory diseases. While they share similarities in being orally available small molecules, their distinct targets, CCR6 and CCR9 respectively, define their different therapeutic applications.

**PF-07054894**, targeting the CCR6-CCL20 axis, holds promise for a range of autoimmune diseases driven by Th17 cells and is currently in the early stages of clinical development. GSK1605786A, which targets the gut-homing CCR9-CCL25 pathway, showed initial promise but ultimately failed to demonstrate sufficient efficacy in a large-scale Phase III trial for Crohn's disease.

The divergent clinical outcomes of these two molecules underscore the complexities of translating preclinical promise to clinical success in the field of inflammatory diseases. Future research will determine if the CCR6-targeted approach of **PF-07054894** can provide a meaningful therapeutic benefit for patients with conditions like ulcerative colitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. cusabio.com [cusabio.com]



- 2. qsk.com [qsk.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-07054894 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of the CCR6 antagonist PF-07054894 for the treatment of autoimmune disorders American Chemical Society [acs.digitellinc.com]
- 8. Discovery of the CCR6 antagonist PF-07054894 for the treatment of autoimmune disorders [morressier.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GSK-1605786, a selective small-molecule antagonist of the CCR9 chemokine receptor for the treatment of Crohn's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (PF-07054894) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: PF-07054894 and GSK1605786A in Inflammatory Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856555#head-to-head-comparison-of-pf-07054894-and-gsk1605786a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com